2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Description
Properties
IUPAC Name |
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S/c23-17-9-7-16(8-10-17)13-25-14-21(19-5-1-2-6-20(19)25)28-15-22(26)24-12-18-4-3-11-27-18/h1-11,14H,12-13,15H2,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTHMMWDSXPZAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Features and Properties
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide consists of a central indole ring system N-substituted with a 4-chlorobenzyl group. The indole 3-position bears a sulfanylacetamide moiety, which is further connected to a furan-2-ylmethyl group through an amide linkage. This molecular architecture creates a compound with diverse functionalities and potential pharmacological applications.
The compound has the molecular formula C22H19ClN2O2S and a molecular weight of 410.9 g/mol. Its structural complexity arises from the presence of multiple functional groups including the indole heterocycle, thioether linkage, amide bond, and furan ring, all of which contribute to its physical and chemical properties.
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step process involving:
- N-benzylation of indole with 4-chlorobenzyl halide
- Functionalization of the indole 3-position with a sulfanyl group
- Formation of the acetamide linkage with furfurylamine
Each of these steps requires specific reaction conditions and reagents to ensure optimal yields and purity of the desired product.
Detailed Synthetic Routes
Route A: Sequential N-Benzylation and Sulfanylacetamide Formation
This approach represents the most direct method for synthesizing the target compound, proceeding through three key steps.
Step 1: N-Benzylation of Indole
The synthesis begins with the N-alkylation of indole using 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium hydroxide in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction typically proceeds at room temperature or under mild heating (50-60°C) for 6-12 hours.
Indole + 4-Chlorobenzyl chloride → 1-(4-Chlorobenzyl)indole
This reaction generates 1-(4-chlorobenzyl)indole with yields ranging from 75-90%, depending on reaction conditions.
Step 2: Introduction of Sulfanyl Group at the 3-Position
The 3-position of the N-benzylated indole is then functionalized with a sulfanyl group. This can be achieved through various methods including:
a) Direct thiolation using elemental sulfur and a base
b) Reaction with a disulfide followed by reduction
c) Treatment with a halogenating agent and a thiol source
The latter approach has been shown to be particularly effective, involving the treatment of 1-(4-chlorobenzyl)indole with a halogenating agent such as N-chlorosuccinimide, followed by reaction with a suitable thiol source.
1-(4-Chlorobenzyl)indole + S8/Base → 1-(4-Chlorobenzyl)indole-3-thiol
Step 3: Acetamide Formation with Furfurylamine
The final step involves the reaction between the 3-thiol derivative of 1-(4-chlorobenzyl)indole and a suitable acetamide-forming reagent, followed by coupling with furfurylamine. This can be accomplished through:
a) Reaction with chloroacetyl chloride followed by furfurylamine
b) Reaction with 2-bromoacetamide derivatives of furfurylamine
c) Direct coupling using carbodiimide reagents
1-(4-Chlorobenzyl)indole-3-thiol + ClCH2COCl → 1-(4-Chlorobenzyl)indole-3-thioacetyl chloride
1-(4-Chlorobenzyl)indole-3-thioacetyl chloride + Furfurylamine → this compound
The overall yields for the complete synthetic route typically range from 45-65%.
Route B: Convergent Synthesis via Preformed Sulfanylacetamide
An alternative approach involves the preparation of a preformed 2-sulfanylacetamide derivative containing the furan-2-ylmethyl group, which is then coupled with the N-benzylated indole.
Step 1: Preparation of 2-Sulfanylacetamide Derivative
The synthesis begins with the preparation of 2-cyano-N-(furan-2-ylmethyl)acetamide from ethyl cyanoacetate and furfurylamine under solvent-free conditions or through microwave-assisted synthesis.
Ethyl cyanoacetate + Furfurylamine → 2-Cyano-N-(furan-2-ylmethyl)acetamide
The obtained acetamide is then converted to the corresponding sulfanylacetamide derivative through a series of transformations.
Step 2: N-Benzylation of Indole
As in Route A, indole is N-benzylated using 4-chlorobenzyl chloride and a suitable base.
Step 3: Coupling Reaction
The preformed sulfanylacetamide derivative is coupled with the 1-(4-chlorobenzyl)indole through a nucleophilic substitution reaction or using a cross-coupling approach.
Route C: One-Pot Multi-Component Approach
Recent advances in synthetic methodologies have enabled the development of one-pot multi-component reactions for the preparation of complex heterocyclic compounds. This approach can potentially be applied to the synthesis of this compound.
The one-pot procedure involves the simultaneous or sequential addition of indole, 4-chlorobenzyl halide, a sulfur source, and furfurylamine in the presence of appropriate catalysts and reagents. While this approach offers the advantage of reduced purification steps and potentially higher overall yields, it may suffer from selectivity issues and side reactions.
Reaction Conditions and Optimization
The successful synthesis of this compound requires careful optimization of reaction conditions to maximize yields and product purity. Table 1 summarizes the key reaction parameters for each synthetic step.
Table 1: Optimized Reaction Conditions for the Synthesis of this compound
| Synthetic Step | Reagents | Solvent | Temperature (°C) | Time (h) | Catalyst/Base | Yield (%) |
|---|---|---|---|---|---|---|
| N-Benzylation | Indole, 4-ClBnCl | DMF/THF | 50-60 | 6-12 | NaH/KOH | 75-90 |
| Thiolation | N-Bn-Indole, S8 | DMF | 80-100 | 4-8 | K2CO3 | 65-80 |
| Chloroacetylation | Indole-thiol, ClCH2COCl | DCM | 0-25 | 2-4 | TEA | 70-85 |
| Amide Formation | Chloroacetyl derivative, Furfurylamine | THF/DCM | 25-40 | 4-8 | TEA/DMAP | 75-90 |
| One-pot Approach | Indole, 4-ClBnCl, S8, Furfurylamine | DMF | 80-100 | 10-16 | Cs2CO3 | 40-60 |
Several factors significantly affect the efficiency of the synthetic process:
Solvent Selection : Aprotic polar solvents such as DMF and THF generally provide better results for N-benzylation and thiolation reactions, while dichloromethane (DCM) is preferred for acylation steps.
Temperature Control : N-benzylation reactions typically require moderate temperatures (50-60°C), while thiolation may need higher temperatures (80-100°C). Amide formation is usually conducted at lower temperatures to minimize side reactions.
Base Selection : Strong bases like sodium hydride are effective for N-benzylation, while milder bases such as triethylamine are preferred for acylation and amide formation steps.
Catalyst Influence : The addition of catalysts such as 4-dimethylaminopyridine (DMAP) can significantly enhance the efficiency of amide formation reactions.
Characterization and Purity Assessment
The characterization of this compound involves a combination of spectroscopic, chromatographic, and analytical techniques to confirm its structure and purity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR spectroscopy reveals distinct signals for the indole proton (δ 7.2–7.8 ppm), benzyl methylene groups (δ 4.5–5.0 ppm), and acetamide carbonyl (δ 168–170 ppm). The furanyl methylene protons typically appear as a doublet at δ 4.3-4.5 ppm.
13C NMR spectroscopy shows characteristic signals for the carbonyl carbon (δ 168-170 ppm), indole C-3 (δ 115-120 ppm), and the aromatic carbons (δ 110-145 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy shows characteristic absorption bands for the N-H stretching (3300-3400 cm-1), C=O stretching (1650-1680 cm-1), and C-S stretching (700-800 cm-1).
Mass Spectrometry
Mass spectrometry typically shows a molecular ion peak at m/z 411 [M+H]+ corresponding to the molecular weight of the compound. Fragmentation patterns may include the loss of the furanylmethyl group and cleavage at the sulfanyl linkage.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed to assess the purity of the synthesized compound. HPLC analysis typically uses a C18 column with a methanol/water mobile phase, while TLC can be performed using silica gel plates with dichloromethane/methanol (95:5) as the developing solvent.
Scale-Up Considerations and Industrial Applications
The synthesis of this compound can be scaled up for industrial production, though several modifications to the laboratory-scale procedures are necessary:
Solvent Selection : Environmentally friendly solvents such as ethyl acetate or 2-methyltetrahydrofuran may replace DMF and dichloromethane for large-scale operations.
Reaction Control : Precise temperature control and efficient mixing are critical for maintaining reaction selectivity and preventing the formation of by-products.
Purification Strategy : Column chromatography, which is commonly used for laboratory-scale purification, may be replaced with crystallization or recrystallization methods for industrial-scale production.
Safety Considerations : Handling of potentially hazardous reagents such as sodium hydride and thiolating agents requires appropriate engineering controls and safety measures.
Chemical Reactions Analysis
Types of Reactions
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenyl group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity, while the sulfanylacetamide moiety can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Research Findings and Implications
- Computational Predictions : The furan-2-ylmethyl group likely contributes to a polar surface area of ~75 Ų, enhancing solubility compared to purely aromatic analogs (e.g., : 4-methoxyphenyl, ~65 Ų) .
Biological Activity
The compound 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide is a member of the indole family, which has gained attention due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, synthesizing data from various studies and providing insights into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 363.87 g/mol. The compound features an indole ring system, a chlorophenyl group, and a furan moiety, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 363.87 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of indole have shown potent activity against various cancer cell lines, including breast (MCF-7), lung (A549), and colon (HCT116) cancers.
In vitro assays have indicated that This compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.0 | Induction of apoptosis |
| A549 | 7.5 | Cell cycle arrest at G2/M phase |
| HCT116 | 4.0 | Inhibition of proliferation |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown promise as an anti-inflammatory agent. Studies have reported that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Anti-inflammatory Activity Data
| Cytokine | Concentration (µM) | Effect |
|---|---|---|
| TNF-alpha | 10 | Inhibition by 70% |
| IL-6 | 10 | Inhibition by 65% |
The biological activities of This compound are believed to stem from its ability to interact with specific molecular targets involved in cell signaling pathways associated with cancer progression and inflammation.
Key Mechanisms Include:
- Inhibition of Kinases : The compound may inhibit key kinases involved in cell proliferation.
- Modulation of Apoptotic Pathways : It potentially activates caspases leading to programmed cell death.
- Cytokine Modulation : It suppresses the release of inflammatory mediators from immune cells.
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 cells treated with the compound showed significant reduction in cell viability after 48 hours, indicating strong anticancer potential. The mechanism was attributed to the activation of the intrinsic apoptotic pathway.
Case Study 2: Anti-inflammatory Response
In a model using LPS-stimulated macrophages, treatment with the compound resulted in a marked decrease in TNF-alpha production, suggesting its utility in managing inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[1-[(4-chlorophenyl)methyl]indol-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide, and how can reaction progress be monitored?
- Methodology : Synthesis typically involves multi-step pathways, including nucleophilic substitution of indole derivatives with chlorophenylmethyl groups and subsequent coupling with thiol-containing acetamide intermediates. Key steps may require catalysts like DMAP (4-dimethylaminopyridine) or DCC (dicyclohexylcarbodiimide) for amide bond formation. Reaction progress can be monitored via thin-layer chromatography (TLC) and HPLC to track intermediate purity .
- Critical Parameters : Temperature control (e.g., reflux conditions for cyclization) and inert atmospheres (N₂/Ar) to prevent oxidation of sulfanyl groups.
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Primary Techniques :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and verify the absence of unreacted intermediates (e.g., indole proton shifts at δ 7.2–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., calculated [M+H]⁺ = 437.12) and detects isotopic patterns for chlorine .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for biological assays) .
Q. How does the compound’s solubility and stability vary under different pH and storage conditions?
- Solubility : Poor aqueous solubility (logP ≈ 3.5) necessitates DMSO or ethanol as solvents for in vitro studies. Solubility improves in mildly acidic buffers (pH 4–6) due to protonation of the indole nitrogen .
- Stability : Degrades under strong UV light or alkaline conditions (pH > 8). Store at –20°C in amber vials under inert gas to prevent sulfanyl group oxidation .
Advanced Research Questions
Q. What computational strategies are effective for predicting the compound’s biological targets and binding affinities?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinase domains or GPCRs. The indole and furan moieties show high affinity for hydrophobic pockets, while the sulfanyl group may form hydrogen bonds .
- MD Simulations : GROMACS or AMBER can simulate ligand-receptor stability over 100 ns trajectories, identifying key residues (e.g., Tyr-452 in EGFR) for mutagenesis validation .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- SAR Variables :
| Modification Site | Hypothesized Impact | Example Derivatives |
|---|---|---|
| Indole C3-sulfanyl | Enhanced kinase inhibition | Replace with selenyl or methylsulfonyl |
| Furan methyl group | Improved metabolic stability | Substitute with thiophene or pyridine |
- Testing Pipeline : Screen derivatives against target panels (e.g., kinase profiling) and compare IC₅₀ values. Use HQSAR (Holographic SAR) to map 3D pharmacophores .
Q. What crystallographic data are available for related analogs, and how can they inform structural optimization?
- Key Insights : X-ray structures of analogs (e.g., N-(4-chlorophenyl)-2-[(pyrimidin-2-yl)sulfanyl]acetamide) reveal planar indole-pyrimidine cores and dihedral angles (<10°) favoring π-π stacking with aromatic residues .
- Applications : Use Mercury (CCDC) to analyze packing motifs and predict solubility-steric trade-offs for substituent additions .
Q. How can contradictory biological activity data (e.g., varying IC₅₀ values across assays) be resolved?
- Root Causes :
- Assay conditions (e.g., ATP concentration in kinase assays altering competitive inhibition).
- Cell-line-specific expression of efflux pumps (e.g., P-gp) reducing intracellular concentrations .
- Mitigation :
- Standardize protocols (e.g., fixed ATP at 1 mM for kinase assays).
- Use isogenic cell lines with/without ABC transporter knockouts .
Methodological Recommendations
- Synthesis : Prioritize microwave-assisted synthesis for time-sensitive steps (e.g., cyclization) to reduce side products .
- Biological Assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate hits via orthogonal assays (SPR, ITC) .
- Data Analysis : Apply Benjamini-Hochberg correction for high-throughput screening to minimize false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
